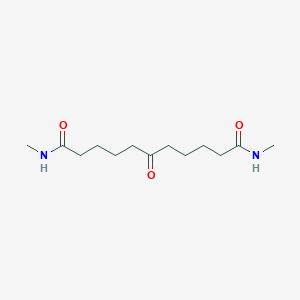
N~1~,N~11~-Dimethyl-6-oxoundecanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~11~-Dimethyl-6-oxoundecanediamide is an organic compound characterized by the presence of two methyl groups attached to nitrogen atoms and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~11~-Dimethyl-6-oxoundecanediamide typically involves the reaction of 1,6-hexanediamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~11~-Dimethyl-6-oxoundecanediamide involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
N~1~,N~11~-Dimethyl-6-oxoundecanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides or amines.
科学研究应用
N~1~,N~11~-Dimethyl-6-oxoundecanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N1,N~11~-Dimethyl-6-oxoundecanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with two secondary amine functional groups.
N,N’-Dimethylhexane-1,6-diamine: Another related compound with similar structural features.
Uniqueness
N~1~,N~11~-Dimethyl-6-oxoundecanediamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
属性
CAS 编号 |
111967-72-7 |
|---|---|
分子式 |
C13H24N2O3 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
N,N'-dimethyl-6-oxoundecanediamide |
InChI |
InChI=1S/C13H24N2O3/c1-14-12(17)9-5-3-7-11(16)8-4-6-10-13(18)15-2/h3-10H2,1-2H3,(H,14,17)(H,15,18) |
InChI 键 |
GXYXKMRGYOVNKK-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CCCCC(=O)CCCCC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


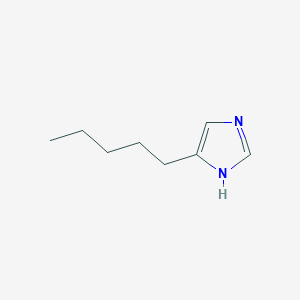
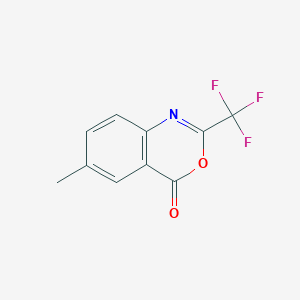
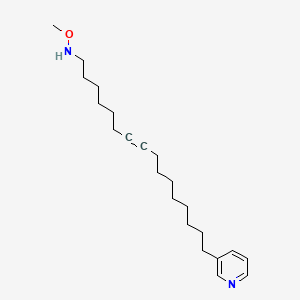
![1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide](/img/structure/B14324690.png)
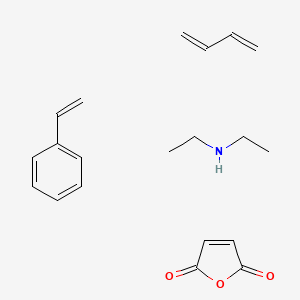
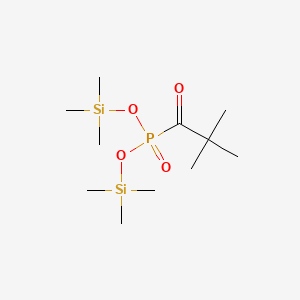
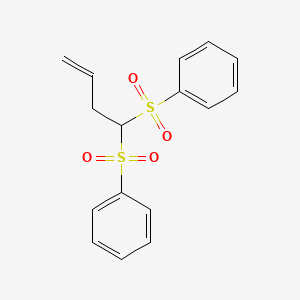
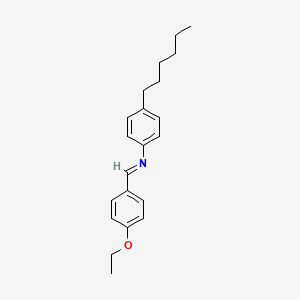
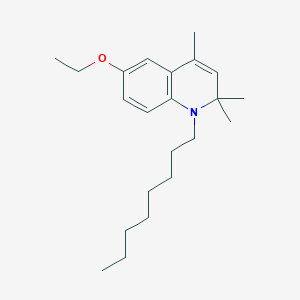
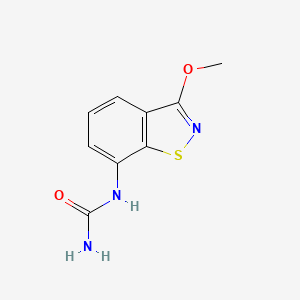
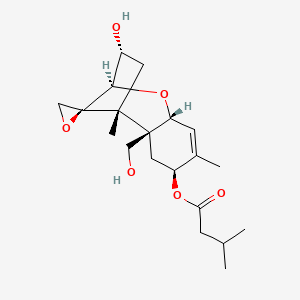
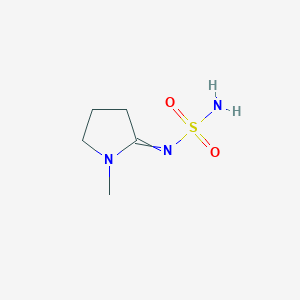
![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
